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molecular formula C7H6Cl2FNO2S B8375250 1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide

1-chloro-N-(2-chloro-4-fluorophenyl)methanesulfonamide

Cat. No. B8375250
M. Wt: 258.10 g/mol
InChI Key: VIPABGFPLAQIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664400B2

Procedure details

72.8 g (0.5 mol) of 2-chloro-4-fluoroaniline were dissolved in 400 mL of toluene and cooled to 5-10° C., and then 79 g (0.53 mol) of chloromethylsulfonyl chloride were added slowly with stirring. The temperature was kept below 10-15° C. The mixture was then heated to 40° C. for 30 minutes and cooled again to 5-10° C. At this temperature, 101 g (1 mol) of triethylamine was added with stirring and cooling. After the addition was complete, the mixture was stirred at 40° C. for an additional 8 hours and then poured into 1050 mL of 6 N hydrochloric acid. The organic phase was separated and the aqueous phase was washed with toluene. The combined organic phases were poured with vigorous stirring into 12.5% sodium hydroxide solution. The basic aqueous phase was separated and the organic phase was washed with aqueous sodium hydroxide solution. The combined aqueous phases were treated with active carbon and filtered. 6 N hydrochloric acid was added with cooling until the pH was below 7. The precipitated product was filtered off, washed with water and dried to yield 96.8 g (75%) of the title compound as a solid melting at 83-85° C.
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Quantity
1050 mL
Type
reactant
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:10][CH2:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)CC)C.Cl>C1(C)C=CC=CC=1>[Cl:10][CH2:11][S:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([F:9])=[CH:8][C:2]=1[Cl:1])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
72.8 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
79 g
Type
reactant
Smiles
ClCS(=O)(=O)Cl
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1050 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 40° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 5-10° C
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for an additional 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with toluene
ADDITION
Type
ADDITION
Details
The combined organic phases were poured
STIRRING
Type
STIRRING
Details
with vigorous stirring into 12.5% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The basic aqueous phase was separated
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium hydroxide solution
ADDITION
Type
ADDITION
Details
The combined aqueous phases were treated with active carbon
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
6 N hydrochloric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling until the pH was below 7
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCS(=O)(=O)NC1=C(C=C(C=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 96.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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